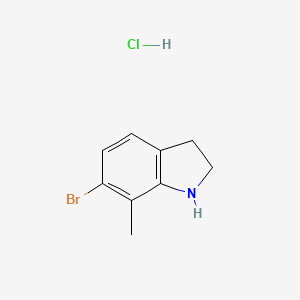
6-bromo-7-methyl-2,3-dihydro-1H-indole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-7-methyl-2,3-dihydro-1H-indole hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 7th position on the indole ring, along with a hydrochloride salt form. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-methyl-2,3-dihydro-1H-indole hydrochloride typically involves the bromination of 7-methyl-2,3-dihydro-1H-indole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-7-methyl-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form corresponding oxindoles or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the indole ring.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), or palladium catalysts are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation and reduction reactions can produce oxindoles or reduced indole derivatives.
Wissenschaftliche Forschungsanwendungen
6-bromo-7-methyl-2,3-dihydro-1H-indole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases and disorders.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 6-bromo-7-methyl-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors and enzymes, modulating their activity. The bromine atom and methyl group can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-bromo-1H-indole
- 7-bromo-2-methyl-2,3-dihydro-1H-indole
- 6-bromo-2,3-dihydro-1H-indole hydrochloride
Uniqueness
6-bromo-7-methyl-2,3-dihydro-1H-indole hydrochloride is unique due to the specific positioning of the bromine and methyl groups on the indole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the hydrochloride salt form can also influence its solubility and stability, making it suitable for various applications.
Eigenschaften
Molekularformel |
C9H11BrClN |
|---|---|
Molekulargewicht |
248.55 g/mol |
IUPAC-Name |
6-bromo-7-methyl-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C9H10BrN.ClH/c1-6-8(10)3-2-7-4-5-11-9(6)7;/h2-3,11H,4-5H2,1H3;1H |
InChI-Schlüssel |
NAMSRWJOTDSEGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1NCC2)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride](/img/structure/B13565485.png)
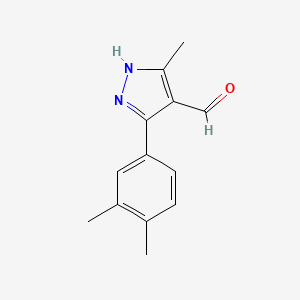
![1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B13565498.png)
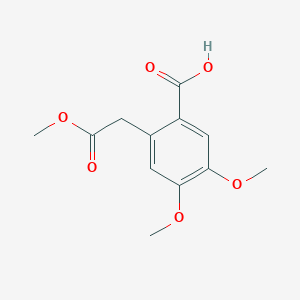
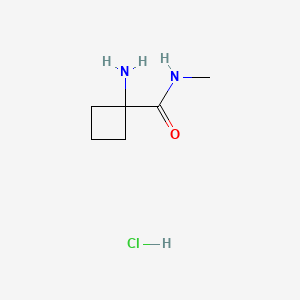
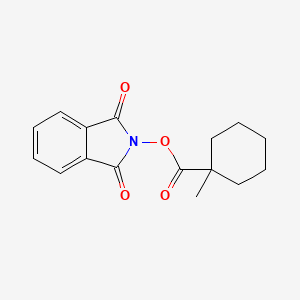
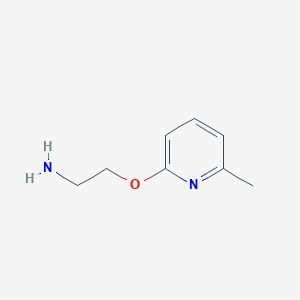
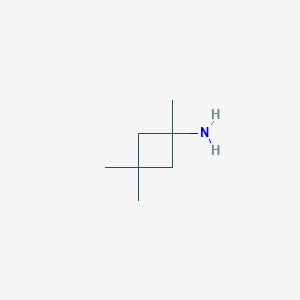
![5-Aminobenzo[b]furan hydrochloride](/img/structure/B13565530.png)
![Tert-butyl3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate](/img/structure/B13565537.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoicacid](/img/structure/B13565541.png)
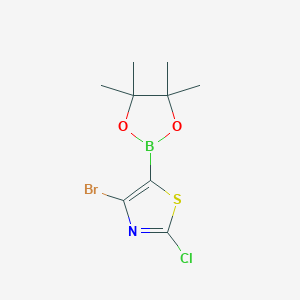
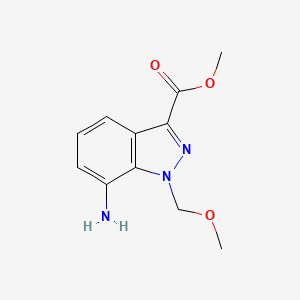
![Potassium trifluoro(spiro[2.4]heptan-1-yl)borate](/img/structure/B13565569.png)
